

Application Note: Determination of **Zoxamide** in Wine by RP-HPLC

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Compound of Interest

Compound Name: *Zoxamide*

Cat. No.: *B129027*

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Abstract

This application note details a rapid, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of the fungicide **zoxamide** in wine samples. The methodology is straightforward, employing a C18 column with an isocratic mobile phase, making it suitable for routine analysis in quality control and food safety laboratories. This document provides the complete protocol, including sample preparation, chromatographic conditions, and method validation data.

Introduction

Zoxamide is a fungicide used in viticulture to control diseases like downy mildew.[1] Due to its application on grapes, there is a potential for residues to be present in wine.[2] Monitoring **zoxamide** levels in wine is crucial to ensure consumer safety and compliance with regulatory limits. The maximum residue limit (MRL) for **zoxamide** in wine grapes has been set by regulatory bodies, such as the European Commission, at 5 mg/kg.[2] This application note presents a validated RP-HPLC method that offers a reliable solution for the determination of **zoxamide** in wine.

Experimental

Instrumentation and Reagents

- HPLC System: A Shimadzu LC-20AT system equipped with a delivery pump and a SPD-20A UV detector was used.[2]

- Column: A ThermoHypersil-C18 column was employed for chromatographic separation.[2]
- Reagents: HPLC-grade methanol and ethanol, as well as ultrapure deionized water, are required.[2] The **zoxamide** analytical standard can be purchased from a certified supplier.[2]

Sample Preparation

Wine samples require minimal preparation. The sample is filtered and can then be directly analyzed.[2] For recovery studies, wine samples are spiked with known concentrations of **zoxamide** standard solution.[2]

Chromatographic Conditions

A summary of the optimized chromatographic conditions is provided in the table below.

Parameter	Condition
Column	C18
Mobile Phase	Methanol:Water (82:18, v/v)
Flow Rate	1.0 mL/min
Detection Wavelength	254 nm
Injection Volume	50 µL
Temperature	Room Temperature
Run Time	9.0 min

Table 1: Optimized Chromatographic Conditions for **Zoxamide** Analysis.[2][3]

Method Validation

The developed RP-HPLC method was validated for linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ).

Linearity

The linearity of the method was established by constructing a calibration curve over a specific concentration range. The method demonstrated good linearity with a high correlation

coefficient.

Parameter	Value
Linearity Range	5.0 µg/L to 200 mg/L
Correlation Coefficient (r^2)	0.9999
Relative Standard Deviation (at lowest concentration)	< 10%

Table 2: Linearity Data for **Zoxamide** Determination.[\[2\]](#)[\[3\]](#)

Limits of Detection (LOD) and Quantification (LOQ)

The LOD and LOQ were determined to assess the sensitivity of the method.

Parameter	Value
Limit of Detection (LOD)	1.9 µg/L
Limit of Quantification (LOQ)	6.2 µg/L

Table 3: Limits of Detection and Quantification.[\[2\]](#)[\[3\]](#)

Accuracy and Precision (Recovery)

The accuracy and precision of the method were evaluated through recovery studies on spiked wine samples at different concentration levels.

Spiked Concentration (mg/L)	Recovery (%)
10	96.7 - 101.5
20	96.7 - 101.5
50	96.7 - 101.5
100	96.7 - 101.5

Table 4: Recovery Data for **Zoxamide** in Spiked Wine Samples.[2][3]

Experimental Workflow

The overall workflow for the determination of **zoxamide** in wine is depicted in the following diagram.

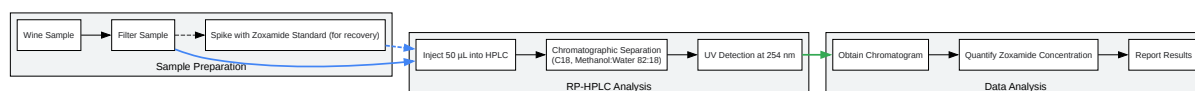


Figure 1: Experimental Workflow for Zoxamide Analysis in Wine

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Caption: Figure 1: Experimental Workflow for **Zoxamide** Analysis in Wine

Conclusion

The described RP-HPLC method provides a simple, accurate, and precise means for the determination of **zoxamide** in wine. The minimal sample preparation and rapid analysis time make it an effective tool for routine monitoring and quality control in the wine industry. The method is sensitive enough to detect **zoxamide** at levels well below the established MRLs.

Detailed Protocol: RP-HPLC Determination of Zoxamide in Wine

Scope

This protocol describes the procedure for the quantitative determination of **zoxamide** in wine samples using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

Materials and Reagents

- **Zoxamide** analytical standard
- HPLC-grade methanol
- HPLC-grade ethanol
- Ultrapure deionized water
- Wine samples for analysis
- Syringe filters (0.45 µm)

Instrumentation

- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- C18 analytical column
- Data acquisition and processing software

Preparation of Standard Solutions

4.1. Stock Standard Solution: Prepare a stock standard solution of **zoxamide** by accurately weighing a known amount of the standard and dissolving it in a 50:50 (v/v) mixture of ethanol and water to achieve a specific concentration.[\[2\]](#)

4.2. Working Standard Solutions: Prepare a series of working standard solutions by making further dilutions of the stock solution with the mobile phase to cover the desired calibration range (e.g., 5.0 µg/L to 200 mg/L).[\[2\]](#)[\[3\]](#)

Sample Preparation

5.1. Blank Sample: Filter the wine sample through a 0.45 µm syringe filter. This filtered sample serves as the blank.[\[2\]](#)

5.2. Spiked Samples (for method validation/recovery): Spike the filtered wine samples with appropriate volumes of the **zoxamide** working standard solutions to achieve desired concentrations (e.g., 10, 20, 50, and 100 mg/L).[\[2\]](#)

HPLC Analysis

6.1. Instrument Setup: Set up the HPLC system according to the conditions outlined in Table 1 of the Application Note.

6.2. Calibration Curve: Inject the series of working standard solutions into the HPLC system. Record the peak area for each concentration. Construct a calibration curve by plotting the peak area against the concentration of **zoxamide**.

6.3. Sample Analysis: Inject the prepared blank and spiked wine samples into the HPLC system.

Data Analysis and Calculation

7.1. Identification: Identify the **zoxamide** peak in the sample chromatograms by comparing the retention time with that of the standard.

7.2. Quantification: Determine the concentration of **zoxamide** in the samples by interpolating the peak area from the calibration curve.

7.3. Recovery Calculation (for method validation): Calculate the percent recovery for the spiked samples using the following formula:

$$\% \text{ Recovery} = [(\text{Concentration found} - \text{Concentration in blank}) / \text{Spiked concentration}] \times 100$$

Logical Relationship Diagram

The following diagram illustrates the logical steps involved in the method validation process.

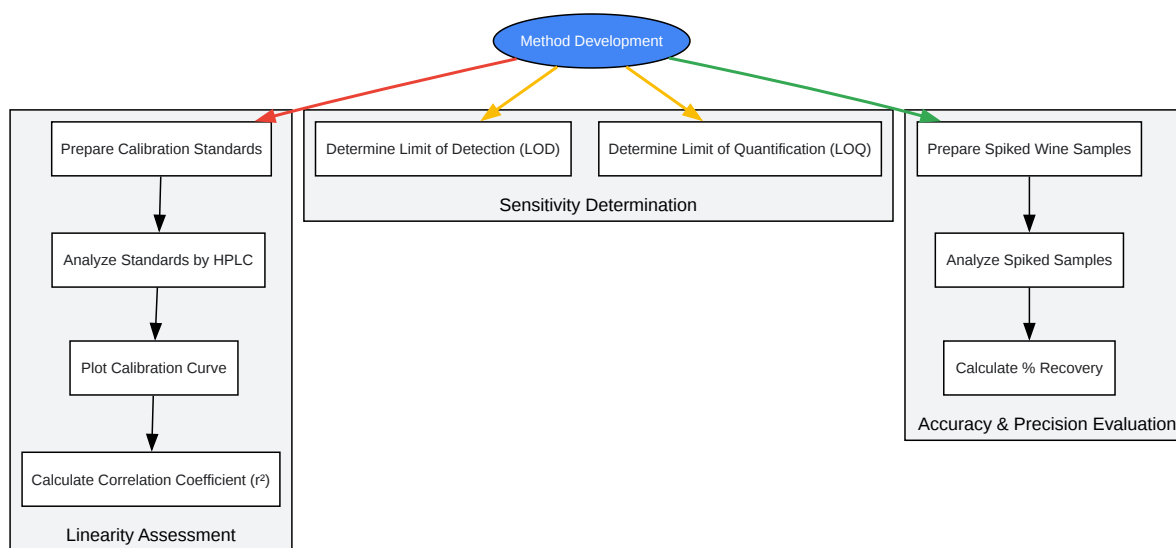


Figure 2: Logical Flow of Method Validation

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Caption: Figure 2: Logical Flow of Method Validation

References

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- 2. researchgate.net [researchgate.net]
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